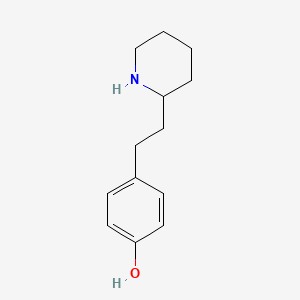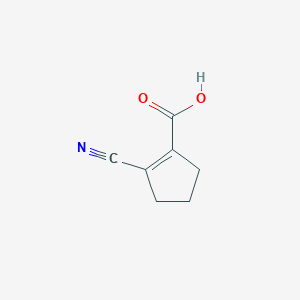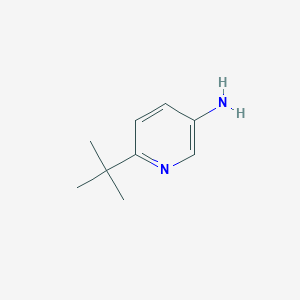
2-(Benzyloxy)isoquinolin-1,3(2H,4H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Wirkmechanismus
Target of Action
Isoquinoline derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that isoquinoline derivatives can interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, blocking or stimulating receptors, or interacting with dna or rna .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Isoquinoline derivatives are known to have various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-alkyl-N-methacryloyl benzamides.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a substitution reaction, where a suitable benzyloxy reagent is used under controlled conditions.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions and environmentally friendly reagents to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydroisoquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: Lacks the benzyloxy group, which can affect its reactivity and biological activity.
4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione: Contains a sulfonylmethyl group instead of a benzyloxy group, leading to different chemical properties and applications.
Uniqueness
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the benzyloxy group, which can enhance its solubility, reactivity, and potential biological activities compared to other isoquinoline derivatives .
Eigenschaften
IUPAC Name |
2-phenylmethoxy-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDMDRTGMUMAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione as revealed by the study?
A1: The study used X-ray crystallography to determine that 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione exists primarily in its keto form. [] The molecule features a nearly planar isoquinoline ring system with minimal deviation from planarity (mean deviation = 0.0424 Å). Additionally, the two aromatic rings within the molecule are nearly coplanar, exhibiting a dihedral angle of only 4.2° between them. [] This information suggests the molecule likely has significant conjugation across the two rings.
Q2: How does 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione form a three-dimensional structure in its crystal form?
A2: In the crystalline state, 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione molecules interact with each other through a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions, while weak individually, collectively contribute to the formation of a stable three-dimensional crystal lattice structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

